An In-depth Technical Guide to the Mechanism of Action of Tyrphostin AG 556
An In-depth Technical Guide to the Mechanism of Action of Tyrphostin AG 556
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action for Tyrphostin AG 556, a synthetic, low-molecular-weight compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. The primary focus is its role as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and its subsequent effects on cellular signaling pathways.
Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Tyrphostin AG 556 functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] The mechanism is centered on the competitive inhibition of substrate binding to the tyrosine kinase domain of EGFR.[1] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades.
AG 556 prevents this initial step by occupying the substrate-binding site of the kinase domain, thereby blocking the phosphorylation of EGFR itself and other downstream substrates.[1][4] This action effectively attenuates the signaling pathways that are dependent on EGFR activation.
Downstream Signaling Consequences
The inhibition of EGFR by AG 556 leads to a cascade of downstream effects, impacting ion channel function, cell cycle progression, and inflammatory responses.
-
Modulation of Ion Channels: Research has extensively documented the effect of AG 556 on various ion channels. It has been shown to increase the activity of large-conductance Ca²⁺-activated K⁺ (BK) channels by decreasing their tyrosine phosphorylation level, which is normally promoted by EGFR.[1][4] Conversely, AG 556 inhibits inwardly-rectifying potassium (Kir) channels, such as Kir2.1 and Kir2.3, by reducing their tyrosine phosphorylation, suggesting that a basal level of EGFR kinase activity is necessary for their normal function.[2][5]
-
Cell Cycle Arrest: By inhibiting EGFR-mediated signaling, AG 556 can induce cell cycle arrest. Studies have shown that it can arrest cells at the G1/S phase transition by preventing the activation of cyclin-dependent kinase 2 (Cdk2).[2]
-
Inhibition of 5-Lipoxygenase (5-LO): More recent studies have identified AG 556 as a potent inhibitor of human 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[6] The mechanism involves covalent binding to cysteine residues near the enzyme's substrate entry site.[6]
Quantitative Data: Inhibitory Potency
The inhibitory activity of AG 556 has been quantified against several molecular targets. The data below is compiled from multiple studies to provide a comparative view of its potency and selectivity.
| Target | Metric | Value | Cell/System | Reference |
| EGFR | IC₅₀ | 1.1 µM | N/A | [2] |
| EGFR | IC₅₀ | 5 µM | N/A | [7] |
| EGF-induced Cell Growth | IC₅₀ | 3 µM | HER14 Cells | [7] |
| HER2/neu | IC₅₀ | >500 µM | N/A | [7] |
| 5-Lipoxygenase (5-LO) | IC₅₀ | 64 nM | Recombinant Human 5-LO | [6] |
| TRPM2 Channel | IC₅₀ | 0.94 µM | HEK293 Cells | [7] |
Key Experimental Protocols
The mechanism of AG 556 has been elucidated through various experimental techniques. Below are summaries of the methodologies employed in key studies.
4.1. Whole-Cell Patch-Clamp for Ion Channel Analysis
This technique was used to measure the effect of AG 556 on ion channel currents in cells engineered to express specific channels (e.g., Kir2.1, Kir2.3, BK channels) in Human Embryonic Kidney (HEK) 293 cells.[2][4][5]
-
Cell Preparation: HEK 293 cells are transfected with plasmids containing the cDNA for the ion channel of interest.
-
Electrophysiology: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Data Acquisition: Membrane currents are recorded in response to specific voltage protocols. AG 556 is applied to the cell via the external solution, and changes in current amplitude and kinetics are measured before, during, and after application to determine its inhibitory or stimulatory effects.
4.2. Immunoprecipitation and Western Blotting for Phosphorylation Analysis
These methods were employed to directly assess the phosphorylation state of EGFR and its downstream targets, such as ion channels, in the presence or absence of AG 556.[4][5]
-
Cell Lysis: Cells treated with or without EGF and/or AG 556 are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to the target protein (e.g., Kir2.1) is added to the cell lysate to selectively bind and pull down the protein of interest and its associated molecules.
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes phosphotyrosine residues. A secondary antibody conjugated to an enzyme is used for detection, allowing for the visualization and quantification of the protein's phosphorylation level.
4.3. 5-Lipoxygenase Activity Assay
To determine the IC₅₀ of AG 556 against 5-LO, a cell-free assay using recombinant human 5-LO was utilized.[6]
-
Enzyme Preparation: Recombinant human 5-LO is purified and prepared in an assay buffer.
-
Inhibition Assay: The enzyme is incubated with various concentrations of AG 556.
-
Activity Measurement: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid). The formation of the product is measured, typically by spectrophotometry or chromatography, to determine the rate of reaction. The concentration of AG 556 that causes 50% inhibition of enzyme activity is determined as the IC₅₀ value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. (E)-AG 556 | EGFR | TargetMol [targetmol.com]
- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
